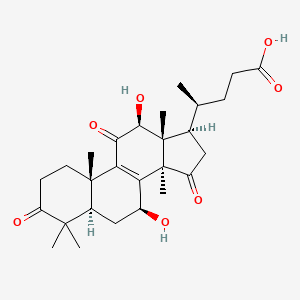
Fmoc-L-Orn(Z)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FMOC-ORN(Z)-OH, also known as fluorenylmethyloxycarbonyl-ornithine(Z)-OH, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The FMOC group is a popular protecting group in solid-phase peptide synthesis, allowing for the stepwise construction of peptides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of FMOC-ORN(Z)-OH typically involves the protection of the amino group of ornithine with the FMOC group. This is achieved through a reaction with FMOC chloride in the presence of a base such as sodium carbonate. The Z group, which is a benzyloxycarbonyl group, is used to protect the side chain amino group of ornithine. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
Industrial production of FMOC-ORN(Z)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of high-performance liquid chromatography (HPLC) is common to purify the final product and ensure its high purity .
化学反応の分析
Types of Reactions
FMOC-ORN(Z)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The FMOC group can be removed using a base such as piperidine, while the Z group can be removed using hydrogenation or acidic conditions.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine for FMOC removal, hydrogenation or acidic conditions for Z group removal.
Coupling: HBTU and DIPEA in solvents like DMF or DCM.
Major Products
The major products formed from these reactions are peptides with the desired sequence, where FMOC-ORN(Z)-OH serves as a building block .
科学的研究の応用
FMOC-ORN(Z)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, facilitating the study of their structure and function.
Biology: Helps in the creation of peptide-based probes and inhibitors for studying biological processes.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for various industrial applications, including cosmetics and food additives
作用機序
The primary mechanism of action of FMOC-ORN(Z)-OH is its ability to protect the amino group of ornithine during peptide synthesis. The FMOC group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection. The Z group provides additional protection for the side chain amino group, ensuring that the desired peptide sequence is obtained without unwanted side reactions .
類似化合物との比較
FMOC-ORN(Z)-OH can be compared with other FMOC-protected amino acids such as FMOC-lysine(Z)-OH and FMOC-arginine(Z)-OH. These compounds also serve as building blocks in peptide synthesis but differ in their side chain functionalities. FMOC-ORN(Z)-OH is unique due to the presence of the ornithine side chain, which can introduce specific structural and functional properties to the resulting peptides .
List of Similar Compounds
- FMOC-lysine(Z)-OH
- FMOC-arginine(Z)-OH
- FMOC-homoalanine(Z)-OH
- FMOC-azido-ornithine
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O6/c31-26(32)25(15-8-16-29-27(33)35-17-19-9-2-1-3-10-19)30-28(34)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBAKCWBDLHBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(R)-(-)-1-[(SP)-2-[Bis(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B13384654.png)
![1-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13384655.png)

![N,N-bis(1-phenylethyl)benzo[d][1,3,2]benzodioxaphosphepin-6-amine](/img/structure/B13384671.png)

![(2R)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13384685.png)

![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one](/img/structure/B13384697.png)
![14,16-Dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one](/img/structure/B13384702.png)


![3-(2,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13384721.png)


